molecular formula C31H42O10 B1234519 Papulacandins CAS No. 61036-45-1

Papulacandins

Cat. No. B1234519
CAS RN: 61036-45-1
M. Wt: 574.7 g/mol
InChI Key: XKSZJTQIZHUMGA-KDCKXVQZSA-N
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Description

Papulacandins is a natural product found in Arthrinium sphaerospermum and Arthrinium phaeospermum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis : The total synthesis of papulacandin D, an antifungal agent, has been achieved. This synthesis highlights the molecule's bifurcation into two subunits: the aryl glycoside and an 18-carbon fatty acid side chain. Key transformations include a palladium-catalyzed cross-coupling and a catalytic enantioselective allylation (Denmark, Regens & Kobayashi, 2007).
  • Derivative Synthesis : Derivatives of papulacandin D were synthesized, focusing on varying the acyl side chain. These derivatives displayed moderate biological activity, particularly those with side chains based on palmitic acid and linoleic acid (van der Kaaden, Breukink & Pieters, 2012).
  • Enantioselective Synthesis : An enantioselective synthesis of the C-arylglycoside tricyclic spiroketal nucleus of papulacandins has been developed, allowing the production of both papulacandin ring system and its enantiomers and diastereomers (Balachari & O'Doherty, 2000).

Antifungal Properties and Biological Activity

  • Inhibitor of Fungal Cell Wall Biogenesis : Papulacandin B inhibits the biogenesis of (1→3)-β-d-glucan in Saccharomyces cerevisiae, affecting cell wall formation. It specifically inhibits the synthesis of alkali-insoluble branched (1→3)-β-d-glucan, a key component for cell wall rigidity and strength (Kopecká, 2008).
  • Synthesis and Evaluation of Novel Analogs : Novel analogs of papulacandin D have been synthesized and evaluated for their antifungal potential. These studies are crucial in the development of new antifungal agents targeting (1,3)-β-D-glucan synthase, an enzyme crucial in fungal cell wall synthesis (Bretas et al., 2020).
  • Differential Activity in Fungal Strains : The activities of various β(1,3)glucan synthase inhibitors, including papulacandins, have been analyzed in both wild-type and resistant strains of fission yeast. This research provides insights into the mechanisms of resistance and the efficiency of these inhibitors in different fungal strains (Martins et al., 2010).

properties

CAS RN

61036-45-1

Product Name

Papulacandins

Molecular Formula

C31H42O10

Molecular Weight

574.7 g/mol

IUPAC Name

[(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19?,23?,25-,28-,29+,30-,31?/m1/s1

InChI Key

XKSZJTQIZHUMGA-KDCKXVQZSA-N

Isomeric SMILES

CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](OC2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Canonical SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

synonyms

papulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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